![molecular formula C28H27N5O4S B2802315 N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide CAS No. 443353-79-5](/img/structure/B2802315.png)
N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known to interact with a variety of receptors in the body . The compound also contains a quinazolinone moiety, which is a heterocyclic compound. Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the piperazine ring and the quinazolinone moiety are notable features. These groups are likely to play a key role in the compound’s biological activity .Scientific Research Applications
5-HT1A Receptor Inhibitors
The compound has been used in the development of highly selective 5-HT1A receptor inhibitors. This is closely linked to the incorporation of a 4-alkyl-1-arylpiperazine scaffold on them .
Antimicrobial Applications
The compound has been widely used in medical, industrial, biological and potential drug industries for its antimicrobial properties .
Anti-tumour Applications
The compound has been used in the treatment of cancer due to its anti-tumour properties .
GPCR Ligand
The compound has been found to be moderately active as a GPCR ligand, which can be used in various biological research and drug development processes .
Ion Channel Modulator
The compound has been used as an ion channel modulator, which can be used in the study of ion channels and the development of drugs targeting ion channels .
Kinase Inhibitor
The compound has been used as a kinase inhibitor, which can be used in the study of kinases and the development of drugs targeting kinases .
Nuclear Receptor Ligand
The compound has been used as a nuclear receptor ligand, which can be used in the study of nuclear receptors and the development of drugs targeting nuclear receptors .
Protease Inhibitor
The compound has been used as a protease inhibitor, which can be used in the study of proteases and the development of drugs targeting proteases .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM This suggests that it binds to the alpha1-adrenergic receptors, potentially leading to their activation or blockade
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the function of alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s action could potentially affect these pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . Six compounds, including this one, exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists . .
Result of Action
Given its affinity for alpha1-adrenergic receptors, it is plausible that it could influence the function of these receptors and thereby affect the contraction of smooth muscles in various parts of the body
properties
IUPAC Name |
N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4S/c1-37-24-14-8-7-13-23(24)31-15-17-32(18-16-31)25(34)19-38-28-29-22-12-6-5-11-21(22)27(36)33(28)30-26(35)20-9-3-2-4-10-20/h2-14H,15-19H2,1H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGRRWILSLTBPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.